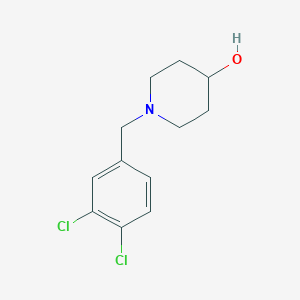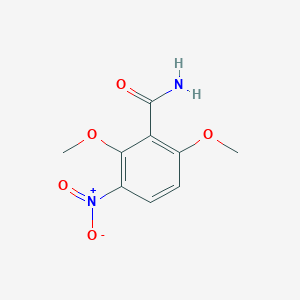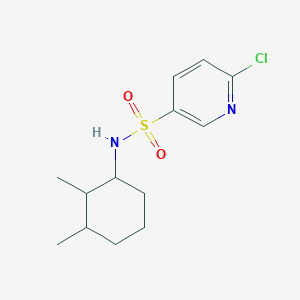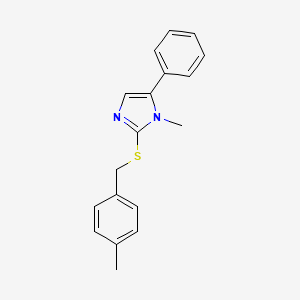![molecular formula C17H20ClN3O2S B2448918 6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215399-42-0](/img/structure/B2448918.png)
6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of benzamido derivative . Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group. They are used in a wide range of applications, including scientific research .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via esterification, cyanation, cyclization, and aminolysis reactions . These methods involve the reaction of various substrates under specific conditions to form the desired compound .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Applications
Antimycobacterial Tetrahydrothieno[2,3-c]pyridine-3-carboxamides : A study developed twenty derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide for antimycobacterial applications. These compounds were evaluated for their activity against Mycobacterium tuberculosis and for cytotoxicity. Among them, certain derivatives exhibited significant antimicrobial activity, suggesting their potential in tuberculosis treatment (Nallangi et al., 2014).
Mycobacterium Tuberculosis Pantothenate Synthetase Inhibitors : Another study focused on the development of novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide-based inhibitors targeting Mycobacterium tuberculosis pantothenate synthetase. This research identified compounds with significant inhibitory activity, highlighting their therapeutic potential against tuberculosis (Samala et al., 2014).
Antibacterial and Antifungal Applications
Antibacterial Activity of Tetrahydrothieno[2,3-c]pyridine-3-carboxamide Analogues : A series of analogues were synthesized and tested for their antibacterial activity against various bacterial strains. These compounds showed potential as effective antibacterial agents (Doshi et al., 2015).
Synthesis and Antimicrobial Activity of Pyrano[2,3-c]pyridine Carboxamides : Novel compounds were prepared and demonstrated significant activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Zhuravel et al., 2005).
Anticonvulsant and Neuroprotective Applications
- Anticonvulsant Activities of Tetrahydrothieno[3,3-c]pyridines : Research on novel tetrahydrothieno[3,2-c]pyridines evaluated their anticonvulsant activity against seizures in mice. This study found significant anticonvulsant properties in some compounds, suggesting their potential in treating neurological disorders (Ohkubo et al., 1996).
Anticancer Applications
- Antitubulin Agents with Tetrahydrothieno[2,3-c]pyridine Scaffold : A study synthesized compounds based on the tetrahydrothieno[2,3-c]pyridine structure, evaluated for their antiproliferative activity against cancer cell lines. Certain derivatives were identified as potent antiproliferative agents, highlighting their potential in cancer therapy (Romagnoli et al., 2020).
Eigenschaften
IUPAC Name |
6-methyl-2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S.ClH/c1-10-3-5-11(6-4-10)16(22)19-17-14(15(18)21)12-7-8-20(2)9-13(12)23-17;/h3-6H,7-9H2,1-2H3,(H2,18,21)(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCBKBJJUWVMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-yl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2448837.png)




![3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2448844.png)
![N-(4-bromo-2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2448845.png)


![1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2448853.png)

![(3S,4R)-4-(6-methoxypyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2448856.png)

![(7E)-7-(Hydroxymethylidene)-3-nitro-8,9,10,11-tetrahydroazepino[1,2-a]quinazolin-5-one](/img/structure/B2448858.png)